molecular formula C12H22ClN3O3S B3046805 N-[(1-aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride CAS No. 1308319-49-4

N-[(1-aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride

Cat. No. B3046805
CAS RN: 1308319-49-4
M. Wt: 323.84
InChI Key: QONOARJHCBAILD-UHFFFAOYSA-N
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Description

“N-[(1-aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride” is a chemical compound with the CAS Number: 1308319-49-4 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular weight of the compound is 323.84 . The IUPAC name is N-[(1-aminocyclohexyl)methyl]-3,5-dimethyl-4-isoxazolesulfonamide hydrochloride . The InChI code is 1S/C12H21N3O3S.ClH/c1-9-11(10(2)18-15-9)19(16,17)14-8-12(13)6-4-3-5-7-12;/h14H,3-8,13H2,1-2H3;1H .


Physical And Chemical Properties Analysis

The compound is a white solid . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to develop antibacterial agents. The research explored reactions with a precursor to produce pyran, pyridine, pyridazine, pyrazole, and oxazole derivatives, some of which demonstrated significant antibacterial activities (Azab, Youssef, & El-Bordany, 2013).

Anti-tubercular Activity

Another study synthesized various compounds for anti-tubercular screening. The synthesized compounds included those with an oxazole moiety, which were evaluated for their activity against Mycobacterium tuberculosis. This work highlights the potential of oxazole derivatives in treating tuberculosis (Dighe, Mahajan, Maste, & Bhat, 2012).

Hemorheological Activity

Research on heterocyclic cytisine derivatives, including those with an oxazole sulfonyl moiety, evaluated their hemorheological activity in vitro. These compounds showed promise in reducing blood viscosity, suggesting potential therapeutic applications in conditions characterized by increased blood viscosity (Ibrayev et al., 2022).

Tubulin Polymerization Inhibitors

A series of 1,3-oxazole sulfonamides were synthesized and evaluated for their cancer cell growth inhibition properties, specifically targeting leukemia cell lines. These compounds inhibited tubulin polymerization, demonstrating significant potential as antitumor agents (Sisco & Barnes, 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 which indicate that it causes skin irritation and serious eye irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

N-[(1-aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3S.ClH/c1-9-11(10(2)18-15-9)19(16,17)14-8-12(13)6-4-3-5-7-12;/h14H,3-8,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONOARJHCBAILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2(CCCCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride

CAS RN

1308319-49-4
Record name 4-Isoxazolesulfonamide, N-[(1-aminocyclohexyl)methyl]-3,5-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1308319-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1-aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride
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N-[(1-aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride
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N-[(1-aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride
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N-[(1-aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride
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N-[(1-aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride
Reactant of Route 6
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N-[(1-aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride

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